CBM 301940

Vue d'ensemble

Description

CBM 301940 est un puissant inhibiteur de la décarboxylase du malonyl-CoA. Il est connu pour sa capacité à supprimer la dégradation du malonyl-CoA et l'oxydation des acides gras dans les cœurs de rats isolés, conduisant à une augmentation secondaire de l'oxydation du glucose . Ce composé est biodisponible par voie orale et a montré des promesses pour améliorer la fonction cardiaque pendant la reperfusion des cœurs de rats isolés ischémiques .

Méthodes De Préparation

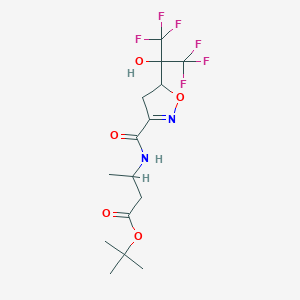

La synthèse du CBM 301940 implique plusieurs étapes. Le nom chimique du this compound est le tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate Les conditions de réaction nécessitent souvent l'utilisation de bases fortes et de températures contrôlées pour assurer la formation correcte du produit souhaité .

Analyse Des Réactions Chimiques

CBM 301940 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la décarboxylase du malonyl-CoA et ses effets sur les voies métaboliques.

Biologie : Le composé est utilisé pour étudier le rôle de la décarboxylase du malonyl-CoA dans divers processus biologiques, y compris le métabolisme des acides gras et l'oxydation du glucose.

Mécanisme d'action

This compound exerce ses effets en inhibant la décarboxylase du malonyl-CoA, une enzyme impliquée dans la dégradation du malonyl-CoA. En inhibant cette enzyme, this compound supprime la dégradation du malonyl-CoA, conduisant à une diminution de l'oxydation des acides gras et à une augmentation de l'oxydation du glucose . Ce mécanisme est particulièrement bénéfique pour améliorer la fonction cardiaque pendant la reperfusion des cœurs ischémiques .

Applications De Recherche Scientifique

Therapeutic Applications

Cancer Research:

CBM 301940 has been investigated for its potential in cancer therapy. By inhibiting malonate CoA decarboxylase, it may alter metabolic pathways that are exploited by cancer cells for growth and proliferation. Studies have indicated that targeting metabolic enzymes can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.

Metabolic Disorders:

The compound's role as a metabolic modulator makes it a candidate for treating conditions such as obesity and type 2 diabetes. By regulating fatty acid metabolism, this compound could help in managing insulin sensitivity and lipid profiles.

Biochemical Research Applications

Enzyme Activity Studies:

this compound is valuable in biochemical research for studying the mechanisms of malonate CoA decarboxylase. Researchers can use this compound to dissect the enzyme's role in various metabolic pathways, providing insights into its biological functions and potential regulatory mechanisms.

Metabolic Profiling:

The compound can be utilized in metabolic profiling studies to understand how inhibition affects cellular metabolism. By analyzing changes in metabolite levels upon treatment with this compound, researchers can gain insights into metabolic reprogramming associated with disease states.

Case Studies

Mécanisme D'action

CBM 301940 exerts its effects by inhibiting malonyl-CoA decarboxylase, an enzyme involved in the degradation of malonyl-CoA. By inhibiting this enzyme, this compound suppresses the degradation of malonyl-CoA, leading to a decrease in fatty acid oxidation and an increase in glucose oxidation . This mechanism is particularly beneficial in improving cardiac function during reperfusion of ischemic hearts .

Comparaison Avec Des Composés Similaires

CBM 301940 est unique dans son inhibition puissante de la décarboxylase du malonyl-CoA. Des composés similaires comprennent d'autres inhibiteurs de la décarboxylase du malonyl-CoA, tels que :

CBM 301941 : Un autre inhibiteur puissant ayant des effets similaires sur la dégradation du malonyl-CoA et l'oxydation des acides gras.

CBM 301942 : Un composé ayant une structure chimique légèrement différente mais des effets inhibiteurs similaires sur la décarboxylase du malonyl-CoA.

CBM 301943 : Connu pour sa capacité à inhiber la décarboxylase du malonyl-CoA et à améliorer la fonction cardiaque pendant la reperfusion. Ces composés partagent des mécanismes d'action similaires mais peuvent différer en termes de puissance, de biodisponibilité et d'applications spécifiques.

Activité Biologique

CBM 301940 is a potent inhibitor of malonyl-CoA decarboxylase (MCD), a key enzyme in fatty acid metabolism. Its biological activity has been extensively studied, particularly in the context of cardiovascular diseases and metabolic disorders. This article synthesizes findings from various studies, highlighting the compound's mechanisms, efficacy, and potential therapeutic applications.

This compound functions by inhibiting MCD, which leads to increased levels of malonyl-CoA. This accumulation has several downstream effects, including the modulation of fatty acid oxidation and mitochondrial function. The inhibition of MCD results in:

- Increased Malonyl-CoA Levels : The IC50 value for this compound is reported to be approximately 23 nM, indicating high potency in suppressing malonyl-CoA degradation .

- Altered Fatty Acid Metabolism : By preventing the breakdown of malonyl-CoA, this compound promotes fatty acid synthesis and reduces fatty acid oxidation, which can be beneficial in conditions where energy metabolism is impaired .

In Vitro Studies

Research has demonstrated that this compound significantly affects cardiomyocyte function. For instance, studies show that treatment with this compound improves mitochondrial function and reduces oxidative stress in cardiac cells subjected to stressors like 7-ketocholesterol (7KCh) .

Table 1: Effects of this compound on Cardiomyocytes

| Parameter | Control (DMSO) | This compound Treatment |

|---|---|---|

| Malonyl-CoA Level | Baseline | Increased |

| Acetyl-CoA Level | Baseline | Decreased |

| Mitochondrial ROS Production | High | Reduced |

| Cell Viability | 100% | Improved |

In Vivo Studies

In vivo experiments have shown that this compound can protect against ischemic injury in heart tissues. It was found to enhance cardiac efficiency by preserving mitochondrial integrity during ischemic episodes .

Case Study: Ischemic Heart Model

In a study involving a rat model of ischemia, administration of this compound resulted in:

- Improved Cardiac Output : Enhanced contractility was observed post-treatment.

- Reduced Infarct Size : The area of necrosis was significantly smaller compared to control groups.

Pharmacokinetics and ADME Properties

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development as a therapeutic agent .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | >50% |

| Half-Life | ~4 hours |

| Peak Plasma Concentration | Achieved within 1 hour |

Propriétés

IUPAC Name |

tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPVPWWNQIKSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.